molecular formula C6H11NO B13794917 (1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane

(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane

Cat. No.: B13794917
M. Wt: 113.16 g/mol
InChI Key: MNILDQSRDHCFJG-OLQVQODUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,5S)-3-oxa-8-azabicyclo[321]octane is a bicyclic compound containing both oxygen and nitrogen heteroatoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a starting material containing an amine and an epoxide group, which undergoes intramolecular cyclization to form the bicyclic structure. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: (1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to reduce any present carbonyl groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, under basic or neutral conditions.

Major Products:

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    2-azabicyclo[3.2.1]octane: Another bicyclic compound with a similar structure but lacking the oxygen atom.

    8-azabicyclo[3.2.1]octane: A related compound with a different arrangement of the nitrogen atom.

Uniqueness: (1R,5S)-3-oxa-8-azabicyclo[321]octane is unique due to the presence of both oxygen and nitrogen in its bicyclic structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane

InChI

InChI=1S/C6H11NO/c1-2-6-4-8-3-5(1)7-6/h5-7H,1-4H2/t5-,6+

InChI Key

MNILDQSRDHCFJG-OLQVQODUSA-N

Isomeric SMILES

C1C[C@H]2COC[C@@H]1N2

Canonical SMILES

C1CC2COCC1N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.